

# Synthesis of Substituted Guanidines Using Boc-Guanidine: An Application Note and Protocol

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## Compound of Interest

Compound Name: *Boc-guanidine*

Cat. No.: *B1339024*

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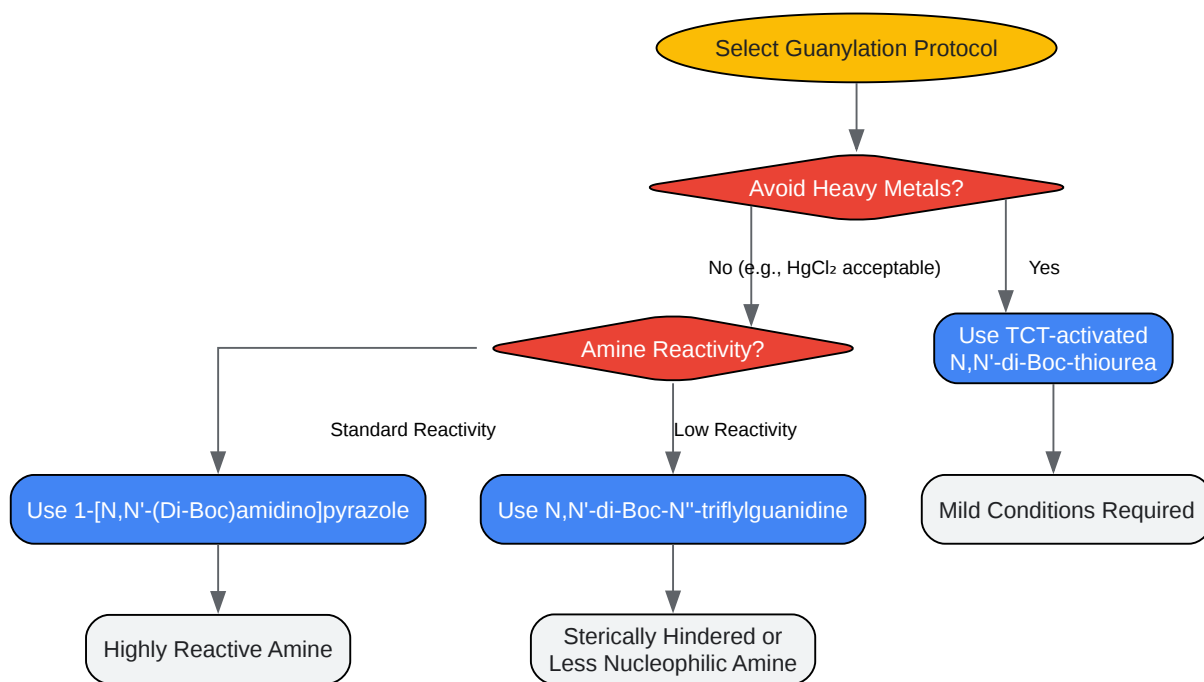
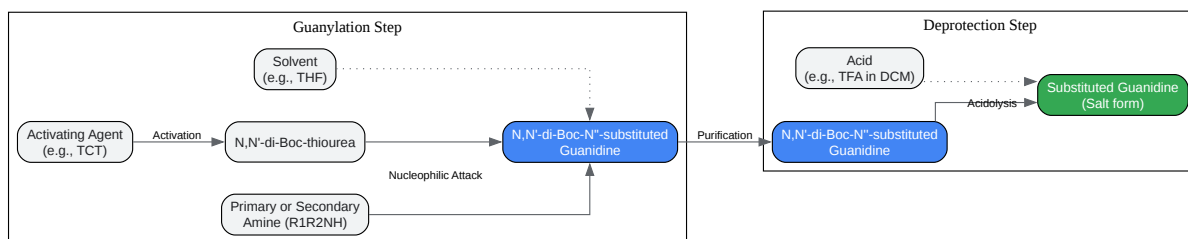
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of substituted guanidines utilizing tert-butoxycarbonyl (Boc)-protected guanidinyllating agents. The guanidine moiety is a critical pharmacophore in numerous biologically active compounds and drug candidates. The use of Boc protection offers a robust and versatile method for the controlled synthesis of complex guanidine-containing molecules by masking the basicity of the guanidine group, thus allowing for a broader range of subsequent chemical transformations.

This protocol focuses on the widely applicable method of guanyllating primary and secondary amines using a pre-activated N,N'-di-Boc-protected thiourea derivative. This approach is advantageous due to its mild reaction conditions and the generation of products that are easily purified.<sup>[1][2]</sup>

## I. General Reaction Scheme

The overall synthetic strategy involves two key steps: the guanyllation of an amine with a Boc-protected guanidinyllating agent, followed by the deprotection of the Boc groups to yield the final substituted guanidine.



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## References

- 1. A Mild and Inexpensive Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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